![molecular formula C10H12ClN3O B1530977 (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1185301-35-2](/img/structure/B1530977.png)
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
“(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H12ClN3O . It is a solid substance and is used in various research and development applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O.ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H . This indicates the presence of a benzyl group attached to the 3rd position of the 1,2,4-oxadiazol-5-yl ring, and a methanamine group attached to the 5th position of the same ring .Physical And Chemical Properties Analysis
“(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a solid substance . It has a molecular weight of 225.68 . The compound is stored at room temperature .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-oxadiazole moiety have been studied for their potential anticancer properties. Research suggests that these compounds may interact with various cancer-related targets and pathways, offering a promising avenue for the development of new anticancer drugs .
Antimicrobial Efficacy
The antimicrobial activity of 1,2,4-oxadiazole derivatives has been evaluated against a range of bacteria and fungi. These compounds have shown comparable results to reference drugs like amoxicillin and fluconazole, indicating their potential as antimicrobial agents .
Anti-Trypanosomal Activity
Studies have explored the use of 1,2,4-oxadiazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. Molecular docking and cytotoxicity evaluations suggest that these compounds could serve as anti-trypanosomal agents .
Pharmacological Activities
A broad spectrum of pharmacological activities has been associated with 1,3,4-oxadiazole derivatives. These include anti-inflammatory, antitubercular, antioxidant, antiviral, and anti-diabetic properties .
Anti-Inflammatory Properties
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been recognized in scientific research. These compounds may inhibit inflammatory pathways and could be used in the treatment of various inflammatory conditions .
Antioxidant Properties
Oxadiazole derivatives are also being investigated for their antioxidant properties. Their ability to neutralize free radicals suggests they could play a role in preventing oxidative stress-related diseases .
properties
IUPAC Name |
(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFHPSGDFROIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
CAS RN |
1185301-35-2 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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